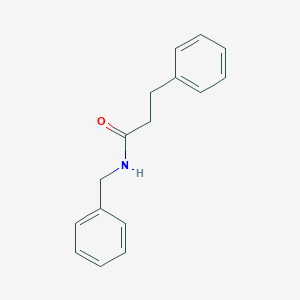

N-benzyl-3-phenylpropanamide

Description

BenchChem offers high-quality N-benzyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10264-10-5 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-benzyl-3-phenylpropanamide |

InChI |

InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |

InChI Key |

FEOUTXCSJHUHLP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and Historical Synthesis of N-benzyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide, a secondary amide with the CAS Registry Number 10264-10-5, has emerged as a versatile synthetic intermediate in various chemical and pharmaceutical research endeavors. While a singular moment of discovery is not prominently documented in the annals of chemical literature, its presence is noted in numerous synthetic schemes, pointing to its value as a building block. This technical guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols and comparative quantitative data. The logical workflows of its primary synthesis routes are also visually represented to facilitate a deeper understanding of the chemical transformations involved.

Discovery and Historical Context

The discovery of N-benzyl-3-phenylpropanamide is not attributed to a specific individual or research group but rather appears to have emerged organically within the field of synthetic chemistry. Its utility likely became apparent as chemists explored the synthesis of more complex molecules where the N-benzyl-3-phenylpropanamide moiety served as a key structural component. The compound is structurally straightforward, comprising a 3-phenylpropanoyl group attached to a benzylamine (B48309). This simplicity belies its utility, offering a scaffold that can be readily modified, making it a valuable tool for medicinal chemists and material scientists.

The earliest preparations of N-benzyl-3-phenylpropanamide and similar secondary amides were likely achieved through classical amide bond formation reactions. Over time, a variety of more sophisticated and efficient methods have been developed and applied to its synthesis. This guide will focus on the most historically significant and widely practiced of these methods.

Historical Synthesis Methods

The synthesis of N-benzyl-3-phenylpropanamide is fundamentally an amidation reaction, involving the formation of an amide bond between 3-phenylpropanoic acid or its derivatives and benzylamine. The primary historical methods for this transformation include the Schotten-Baumann reaction, carbodiimide-mediated coupling, and the use of mixed anhydrides.

Schotten-Baumann Reaction

First described in the late 19th century by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for the synthesis of amides from amines and acid chlorides.[1][2][3][4] This reaction is typically carried out in a two-phase system consisting of an aqueous base and an organic solvent.

Caption: General Schotten-Baumann Reaction Pathway

A representative procedure for the synthesis of N-benzyl-3-phenylpropanamide via the Schotten-Baumann reaction is as follows:

-

Preparation of 3-phenylpropanoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-phenylpropanoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride.

-

Amidation: Dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) in a separate flask. Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (B78521) (2 equivalents). To this biphasic mixture, add the freshly prepared 3-phenylpropanoyl chloride dropwise with vigorous stirring.

-

Reaction and Work-up: Continue stirring vigorously for 15-30 minutes after the addition is complete. Monitor the reaction by thin-layer chromatography. Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-3-phenylpropanamide as a solid.

| Parameter | Value | Reference |

| Yield | Typically >80% | General knowledge of Schotten-Baumann reactions |

| Reaction Time | 0.5 - 2 hours | [1] |

| Temperature | 0 °C to room temperature | [1] |

Carbodiimide-Mediated Coupling

The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as coupling agents for amide bond formation became widespread in the mid-20th century. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Caption: Carbodiimide-Mediated Amide Synthesis

A general procedure for the synthesis of N-benzyl-3-phenylpropanamide using a carbodiimide coupling agent is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) and benzylamine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise with stirring. If desired, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Yield | 70-95% | General knowledge of carbodiimide couplings |

| Reaction Time | 12 - 24 hours | [5] |

| Temperature | 0 °C to room temperature | [5] |

Modern Synthetic Approaches

More contemporary methods for the synthesis of N-benzyl-3-phenylpropanamide often focus on improving efficiency, reducing waste, and avoiding harsh reagents.

Reactive Extrusion

Reactive extrusion is a solvent-free method that utilizes mechanical energy to promote chemical reactions. This technique has been applied to the synthesis of N-benzyl-3-phenylpropanamide, offering a rapid and environmentally friendly alternative to traditional solution-phase chemistry.

Caption: Reactive Extrusion Workflow

A generalized protocol for reactive extrusion synthesis is as follows:

-

Premixing: The solid reactants, 3-phenylpropanoic acid and a solid form of benzylamine (e.g., a salt to be neutralized in situ or an adsorbed form), are premixed.

-

Extrusion: The mixture is fed into a twin-screw extruder. The extruder is heated to a specified temperature profile along its barrel. The rotation of the screws imparts high shear, ensuring intimate mixing and promoting the reaction.

-

Collection: The molten product exits the extruder die and is cooled and solidified. The product is then collected for any necessary purification, although often the product is of high purity directly from the extruder.

| Parameter | Value | Reference |

| Yield | 81% | [1] |

| Reaction Time | 1–2 minutes | [1] |

| Temperature | Varies with extruder setup | [1] |

Conclusion

N-benzyl-3-phenylpropanamide, while not having a celebrated discovery, has proven to be a valuable molecule in the synthetic chemist's toolbox. Its preparation has evolved from classical methods like the Schotten-Baumann reaction to modern, efficient techniques such as reactive extrusion. The choice of synthetic route depends on factors such as scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide offer researchers and drug development professionals a comprehensive resource for the synthesis of this important intermediate. The continued exploration of new synthetic methodologies will undoubtedly further refine the preparation of N-benzyl-3-phenylpropanamide and other valuable amide compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of N-benzyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a chemical compound belonging to the amide family, characterized by a benzyl (B1604629) group and a 3-phenylpropanoyl group attached to a nitrogen atom. This molecule holds interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Its physicochemical properties, such as lipophilicity and hydrogen bonding capability, are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical properties of N-benzyl-3-phenylpropanamide, detailed experimental protocols for its synthesis and characterization, and an exploration of a potential biological signaling pathway influenced by structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of N-benzyl-3-phenylpropanamide are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇NO | [1][2] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| CAS Number | 10264-10-5 | [1][2] |

| IUPAC Name | N-benzyl-3-phenylpropanamide | [1] |

| Synonyms | 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)- | [1] |

| Melting Point | 84.5-86.5 °C | |

| Boiling Point (Predicted) | 457.9 ± 34.0 °C | |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | |

| XLogP3-AA (Lipophilicity) | 2.9 | [1] |

| Topological Polar Surface Area | 29.1 Ų | |

| Appearance | White solid | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-benzyl-3-phenylpropanamide are crucial for its replication and further study.

Synthesis Protocol: Amide Coupling via Carbodiimide Activation

This protocol describes a common method for the synthesis of N-benzyl-3-phenylpropanamide from 3-phenylpropanoic acid and benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

-

3-phenylpropanoic acid

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 equivalents) and DMAP (0.1 equivalents).[4]

-

Stir the mixture for 10 minutes, then add benzylamine (1.0 equivalent) dropwise.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-3-phenylpropanamide as a white solid.[4]

Characterization Protocols

NMR spectroscopy is used to determine the molecular structure of the synthesized compound.

Instrumentation: 400 MHz NMR spectrometer.[5]

Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-3-phenylpropanamide in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to an NMR tube.[6]

¹H NMR Acquisition:

-

Pulse Sequence: Standard proton pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Analysis: Process the spectra to identify chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the obtained spectra with literature data for N-benzyl-3-phenylpropanamide to confirm its identity.

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]

Sample Preparation: Place a small amount of the solid N-benzyl-3-phenylpropanamide sample directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean ATR crystal should be acquired before running the sample.

Data Analysis: Identify characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and aromatic C-H stretches.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

GC Method:

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

-

Injector Temperature: 250 °C.[6]

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

MS Method:

Data Analysis: Identify the molecular ion peak [M]⁺ and major fragment ions. The molecular ion peak should correspond to the molecular weight of N-benzyl-3-phenylpropanamide (239.31 g/mol ).

Potential Biological Signaling Pathway

While no specific signaling pathways have been definitively elucidated for N-benzyl-3-phenylpropanamide, research on structurally similar N-benzyl benzamide (B126) derivatives has implicated their role as modulators of autophagy through the mTORC1 signaling pathway.[8] Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a key negative regulator of autophagy.[8]

The following diagram illustrates a simplified representation of the mTORC1 signaling pathway and the potential point of intervention for N-benzyl benzamide-like compounds.

Caption: Potential modulation of the mTORC1 signaling pathway by N-benzyl benzamide derivatives.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of N-benzyl-3-phenylpropanamide, along with comprehensive experimental protocols for its synthesis and characterization. While the direct biological targets and signaling pathways of this specific compound are still under investigation, the information on structurally related molecules suggests potential avenues for future research, particularly in the context of autophagy modulation. The data and protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration of N-benzyl-3-phenylpropanamide and its potential applications.

References

- 1. N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-3-phenylpropanamide CAS#: 10264-10-5 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-benzyl-3-phenylpropanamide: A Proposed Research Framework

Disclaimer: As of late 2025, detailed information regarding the specific biological mechanism of action of N-benzyl-3-phenylpropanamide is not extensively available in the public domain. This guide therefore outlines a generalized, hypothetical framework for researchers and drug development professionals to investigate the mechanism of action of a novel compound such as N-benzyl-3-phenylpropanamide. The experimental protocols and potential pathways described herein are based on standard pharmacological and biochemical methodologies and are intended to serve as a strategic template for investigation.

Introduction to N-benzyl-3-phenylpropanamide

N-benzyl-3-phenylpropanamide is a synthetic amide derivative. Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of a 3-phenylpropanamide (B85529) backbone, suggests potential interactions with a variety of biological targets due to its aromatic and amide functionalities. The absence of comprehensive studies necessitates a systematic approach to identify its molecular targets and elucidate its effects on cellular and physiological systems.

Proposed Research Workflow for Mechanism of Action (MoA) Elucidation

A multi-pronged approach is essential to comprehensively determine the MoA of a novel chemical entity. The following workflow outlines key stages, from initial screening to in-depth pathway analysis.

Caption: Proposed workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

The following sections detail hypothetical methodologies that could be employed to investigate N-benzyl-3-phenylpropanamide.

3.1.1. Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate and identify proteins that physically interact with N-benzyl-3-phenylpropanamide.

-

Methodology:

-

Synthesize an analog of N-benzyl-3-phenylpropanamide with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

-

Covalently couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the cell lysate with the compound-coupled resin to allow for protein binding. A control resin without the compound should be run in parallel.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Compare the protein profiles from the compound and control resins to identify specific binding partners.

-

3.1.2. In Silico Molecular Docking

-

Objective: To computationally predict potential protein targets and binding modes.

-

Methodology:

-

Generate a 3D conformer of N-benzyl-3-phenylpropanamide using computational chemistry software.

-

Obtain crystal structures of potential target proteins from the Protein Data Bank (PDB).

-

Define the binding site on each target protein.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding affinity and pose of N-benzyl-3-phenylpropanamide within the defined binding sites.

-

Rank potential targets based on docking scores and visual inspection of the predicted interactions.

-

3.2.1. Isothermal Titration Calorimetry (ITC)

-

Objective: To quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between N-benzyl-3-phenylpropanamide and a purified candidate target protein.

-

Methodology:

-

Prepare solutions of the purified target protein and N-benzyl-3-phenylpropanamide in a matched buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

Fit the resulting data to a binding isotherm to determine the thermodynamic parameters of the interaction.

-

3.2.2. Western Blot Analysis of a Hypothetical Signaling Pathway

-

Objective: To determine if N-benzyl-3-phenylpropanamide modulates a specific signaling pathway downstream of a validated target.

-

Hypothetical Scenario: Assuming Target X is a kinase in the MAPK/ERK pathway.

-

Methodology:

-

Culture appropriate cells and treat them with varying concentrations of N-benzyl-3-phenylpropanamide for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

Caption: Hypothetical signaling pathway potentially modulated by N-benzyl-3-phenylpropanamide.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing quantitative data that would be generated during the investigation of N-benzyl-3-phenylpropanamide.

| Assay Type | Target/Cell Line | Parameter | Value |

| Cell Viability Assay | HEK293 | IC50 | Data to be determined |

| Enzyme Inhibition Assay | Target X | IC50 | Data to be determined |

| Isothermal Titration Calorimetry | Target X | KD | Data to be determined |

| Surface Plasmon Resonance | Target X | KD | Data to be determined |

| Cellular Thermal Shift Assay | Target X | ΔTm | Data to be determined |

Conclusion

While the precise mechanism of action for N-benzyl-3-phenylpropanamide remains to be elucidated, this guide provides a robust and systematic framework for its investigation. By employing a combination of computational, biochemical, and cell-based approaches, researchers can identify its molecular targets, understand its impact on signaling pathways, and ultimately define its therapeutic potential. The successful execution of these studies will be critical in transitioning N-benzyl-3-phenylpropanamide from a chemical entity to a well-characterized pharmacological agent.

Spectroscopic Data and Experimental Protocols for N-benzyl-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-3-phenylpropanamide, a compound of interest in various research and development sectors. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled into clear and accessible formats. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-benzyl-3-phenylpropanamide. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | - | Ar-H (10H) |

| 5.80 | br s | - | NH |

| 4.38 | d | 5.7 | CH ₂-NH |

| 2.98 | t | 7.8 | Ph-CH ₂ |

| 2.55 | t | 7.8 | CH ₂-C=O |

Note: Spectra acquired in CDCl₃ at 400 MHz. Data is based on typical values for this compound class and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C =O |

| 141.0 | Ar-C (quaternary) |

| 138.2 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.6 | Ar-C H |

| 128.4 | Ar-C H |

| 127.6 | Ar-C H |

| 127.3 | Ar-C H |

| 126.2 | Ar-C H |

| 43.8 | C H₂-NH |

| 38.5 | Ph-C H₂ |

| 31.8 | C H₂-C=O |

Note: Spectra acquired in CDCl₃ at 100 MHz. Assignments are based on predictive models and known chemical shift ranges.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3060, 3030 | C-H stretch (aromatic) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1495, 1450 | C=C stretch (aromatic) |

| ~750, 700 | C-H bend (aromatic, out-of-plane) |

Note: Data typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 239.13 | [M]⁺ (Molecular Ion) |

| 148.08 | [M - C₇H₇]⁺ |

| 106.07 | [C₇H₅O]⁺ or [C₇H₈N]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data corresponds to the molecular weight of N-benzyl-3-phenylpropanamide (C₁₆H₁₇NO), which is 239.31 g/mol .[1][2][3] The fragmentation pattern is predicted based on the molecular structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of N-benzyl-3-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-3-phenylpropanamide in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024-2048

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (ATR): Place a small amount of the solid N-benzyl-3-phenylpropanamide directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of N-benzyl-3-phenylpropanamide with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan with no sample present and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of N-benzyl-3-phenylpropanamide into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-500

-

Scan speed: 1 scan/s

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationships in data interpretation.

Caption: Workflow for the spectroscopic analysis of N-benzyl-3-phenylpropanamide.

References

Structural Elucidation of N-benzyl-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-benzyl-3-phenylpropanamide. It details the synthetic protocol for its preparation and presents a thorough analysis of its structural and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, tabulated spectral data for easy reference, and logical diagrams to illustrate the key processes.

Introduction

N-benzyl-3-phenylpropanamide is a secondary amide that incorporates both a benzyl (B1604629) and a phenethyl moiety. Amide bonds are fundamental in organic chemistry and are a cornerstone of peptide and protein structures, as well as a common functional group in a vast array of pharmaceuticals and biologically active compounds. The structural elucidation of such molecules is a critical step in their characterization, ensuring purity, confirming identity, and providing the foundational data for further studies in drug design and development. This guide outlines the synthesis and detailed spectroscopic analysis of N-benzyl-3-phenylpropanamide, providing a clear and concise repository of its structural data.

Synthesis of N-benzyl-3-phenylpropanamide

The synthesis of N-benzyl-3-phenylpropanamide is typically achieved through the coupling of 3-phenylpropanoic acid and benzylamine (B48309). This reaction forms the amide bond, usually in the presence of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling Reaction

Materials:

-

3-phenylpropanoic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, 3-phenylpropanoic acid (1.0 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the stirred solution.

-

After stirring for 10 minutes at 0 °C, benzylamine (1.0 equivalent) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-benzyl-3-phenylpropanamide can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Structural and Spectroscopic Data

The structure of N-benzyl-3-phenylpropanamide was confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | N-benzyl-3-phenylpropanamide |

| CAS Number | 10264-10-5 |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 84.5-86.5 °C |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.4 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂CH₂) |

| ~5.8 | br s | 1H | Amide N-H |

| ~4.4 | d | 2H | -CH₂-NH- |

| ~3.0 | t | 2H | C₆H₅-CH₂-CH₂- |

| ~2.5 | t | 2H | -CH₂-C(O)- |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Amide carbonyl (C=O) |

| ~141.0 | Quaternary aromatic carbon (C₆H₅-CH₂CH₂) |

| ~138.0 | Quaternary aromatic carbon (C₆H₅-CH₂) |

| ~126.0-129.0 | Aromatic CH carbons |

| ~43.0 | -CH₂-NH- |

| ~38.0 | -CH₂-C(O)- |

| ~32.0 | C₆H₅-CH₂-CH₂- |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3280 | Strong | N-H stretching vibration (amide) |

| ~3080-3030 | Medium | C-H stretching vibration (aromatic) |

| ~2950-2850 | Medium | C-H stretching vibration (aliphatic) |

| ~1640-1630 | Strong | C=O stretching vibration (Amide I band) |

| ~1550-1540 | Strong | N-H bending vibration (Amide II band) |

| ~1495, 1450 | Medium | C=C stretching vibrations (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 239 | Moderate | [M]⁺, Molecular ion |

| 148 | Strong | [C₆H₅CH₂CH₂CO]⁺, Acylium ion fragment |

| 106 | Strong | [C₆H₅CH₂NH]⁺, Benzylamine fragment |

| 91 | Very Strong | [C₇H₇]⁺, Tropylium ion (from rearrangement of the benzyl fragment) |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-benzyl-3-phenylpropanamide.

Caption: Synthesis and purification workflow for N-benzyl-3-phenylpropanamide.

Structural Elucidation Logic

The following diagram outlines the logical process of confirming the structure of the synthesized compound.

Caption: Logical workflow for the structural elucidation of N-benzyl-3-phenylpropanamide.

Conclusion

The structural elucidation of N-benzyl-3-phenylpropanamide has been successfully achieved through a combination of chemical synthesis and comprehensive spectroscopic analysis. The provided experimental protocol offers a reliable method for the preparation of this compound. The tabulated NMR, FT-IR, and MS data serve as a definitive reference for its characterization. The logical workflows presented visually articulate the key processes in its synthesis and structural confirmation. This technical guide provides a solid foundation for researchers and professionals working with this and structurally related molecules.

An In-depth Technical Guide to the Solubility and Stability of N-benzyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of N-benzyl-3-phenylpropanamide and outlines standard methodologies for their experimental determination. As of the latest literature review, specific experimental data on the solubility and stability of this compound are not publicly available. Therefore, this guide serves as a framework for designing and interpreting studies on N-benzyl-3-phenylpropanamide.

Introduction to N-benzyl-3-phenylpropanamide

N-benzyl-3-phenylpropanamide is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of approximately 239.31 g/mol . Its structure, characterized by a central propanamide core with a benzyl (B1604629) group attached to the nitrogen and a phenyl group at the 3-position, imparts significant hydrophobicity. This structural feature is common in many biologically active molecules, suggesting its potential as a scaffold in drug discovery. The amide linkage is a critical functional group that influences the molecule's chemical and physical properties, including its solubility, stability, and potential for biological interactions.[1][2][3] Understanding these properties is paramount for its development in any pharmaceutical or research application.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Given the hydrophobic nature of N-benzyl-3-phenylpropanamide, it is expected to have low aqueous solubility and higher solubility in organic solvents.

Predicted Solubility Characteristics

-

Aqueous Solubility: Due to the presence of two phenyl rings and a relatively long alkyl chain, the aqueous solubility is predicted to be low. The amide group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule will likely dominate.

-

Solubility in Organic Solvents: The compound is expected to be soluble in a range of organic solvents. Its solubility will likely correlate with the polarity of the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the amide group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated as these solvents can effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar aprotic solvents, as the primary interactions would be weaker van der Waals forces.

-

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Purified Water | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Phosphate Buffer pH 7.4 | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Ethanol | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Methanol | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Acetonitrile (B52724) | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

| Toluene | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation solubility of N-benzyl-3-phenylpropanamide in various solvents.

Materials:

-

N-benzyl-3-phenylpropanamide (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-benzyl-3-phenylpropanamide to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved microparticles, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-benzyl-3-phenylpropanamide of known concentrations in a suitable solvent.

-

Develop a suitable HPLC method to separate and quantify the compound.

-

Inject the filtered supernatant (appropriately diluted if necessary) and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of N-benzyl-3-phenylpropanamide in the sample by interpolating its peak area on the calibration curve.[9][10][11]

-

-

Calculation:

-

Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.

-

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of N-benzyl-3-phenylpropanamide is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15][16]

Predicted Degradation Pathways

The amide bond in N-benzyl-3-phenylpropanamide is the most likely site of chemical degradation.

-

Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 3-phenylpropanoic acid and N-benzylamine. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The benzylic positions (the CH₂ group attached to the nitrogen and the CH₂ group adjacent to the phenyl ring in the propanamide moiety) could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives.

-

Photodegradation: The aromatic rings in the molecule may absorb UV light, potentially leading to photolytic degradation.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Data Presentation: Stability (Forced Degradation)

The results of forced degradation studies should be summarized to show the extent of degradation and the formation of impurities under various stress conditions.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants Detected | Remarks (e.g., Major Degradant RRT) |

| Hydrolytic | ||||||

| 0.1 M HCl | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 0.1 M NaOH | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Water | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Oxidative | ||||||

| 3% H₂O₂ | 24h | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Photolytic | ||||||

| ICH Q1B Option 1 (UV/Vis) | - | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Thermal | ||||||

| Solid State | 7 days | 80 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[17][18][19][20][21]

Objective: To investigate the intrinsic stability of N-benzyl-3-phenylpropanamide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

N-benzyl-3-phenylpropanamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N-benzyl-3-phenylpropanamide in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at different time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80 °C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Analyze the samples by HPLC, comparing them to a dark control stored under the same conditions.

-

-

HPLC Analysis:

-

Use a stability-indicating HPLC method (typically a gradient method on a C18 column) that can separate the parent compound from all degradation products.

-

A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

-

The logical relationship for assessing stability is depicted in the diagram below.

Caption: Logical Flow of a Forced Degradation Study.

Hypothetical Biological Context: Kinase Inhibition

The structural features of N-benzyl-3-phenylpropanamide, particularly its hydrophobicity and the presence of an amide bond capable of forming hydrogen bonds, make it a plausible candidate for a small molecule inhibitor of protein kinases.[22][23] Kinase inhibitors often bind in the ATP-binding pocket of the enzyme, where hydrophobic interactions and hydrogen bonds are crucial for affinity and selectivity.

The following diagram illustrates a hypothetical signaling pathway where N-benzyl-3-phenylpropanamide could act as an inhibitor of a protein kinase (Kinase X), thereby blocking downstream signaling events that lead to cell proliferation.

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

While specific experimental data for N-benzyl-3-phenylpropanamide is currently lacking in public literature, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a hydrophobic compound with low aqueous solubility and susceptibility to hydrolytic degradation at the amide bond. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these critical physicochemical properties. Such studies are indispensable for advancing N-benzyl-3-phenylpropanamide in any research or development pipeline, particularly in the context of drug discovery where it may serve as a valuable scaffold for designing targeted therapies.

References

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pulsus.com [pulsus.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 20. ICH Official web site : ICH [ich.org]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing | PLOS One [journals.plos.org]

N-Benzyl-3-phenylpropanamide: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide is a secondary amide that serves as a versatile and valuable synthetic intermediate in organic chemistry. Its structural features, comprising a reactive amide linkage, a phenylpropanoyl moiety, and a benzyl (B1604629) group, make it a key building block for the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of N-benzyl-3-phenylpropanamide as a synthetic intermediate, with a focus on detailed experimental protocols and its role in the construction of isoquinoline (B145761) scaffolds.

Chemical and Physical Properties

N-benzyl-3-phenylpropanamide is a white to off-white solid at room temperature. Its key chemical identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 10264-10-5[1] |

| Molecular Formula | C₁₆H₁₇NO[1] |

| Molecular Weight | 239.31 g/mol [1] |

| IUPAC Name | N-benzyl-3-phenylpropanamide[1] |

| Synonyms | 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)-[1] |

| InChI | InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)[1] |

| SMILES | C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2[1] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 84.5-86.5 °C |

| Boiling Point (Predicted) | 457.9 ± 34.0 °C |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ |

| pKa (Predicted) | 16.10 ± 0.46 |

| LogP | 2.9 |

Table 3: Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene (B1212753) protons of the ethyl bridge and the benzyl group, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide carbonyl, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Synthesis of N-benzyl-3-phenylpropanamide

The most common and straightforward method for the synthesis of N-benzyl-3-phenylpropanamide is the amide coupling reaction between 3-phenylpropanoic acid and benzylamine. This reaction can be facilitated by various coupling agents to activate the carboxylic acid.

References

No Direct Therapeutic Targets Identified for N-benzyl-3-phenylpropanamide in Publicly Available Data

Despite a comprehensive review of scientific literature and chemical databases, there is currently a lack of specific information regarding the therapeutic targets and biological activity of N-benzyl-3-phenylpropanamide. While the compound is documented in chemical repositories such as PubChem and ChEMBL, detailed preclinical and clinical data, including quantitative analysis of its effects on biological targets and associated signaling pathways, are not publicly available.

N-benzyl-3-phenylpropanamide is a known chemical entity with established physical and chemical properties.[1] Its structure is characterized by a propanamide core with benzyl (B1604629) and phenyl substituents. However, extensive searches have not revealed any significant studies detailing its mechanism of action, pharmacological effects, or potential therapeutic applications.

It is important to distinguish N-benzyl-3-phenylpropanamide from structurally related compounds that have undergone biological investigation. For instance, research has been conducted on molecules such as N-benzyl-N-methyl-3-phenylpropanamide, N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), and various N-benzyl benzamide (B126) derivatives. These related but distinct chemical entities have been explored for a range of activities, including anticonvulsant, antiproliferative, and enzyme-inhibiting properties. However, these findings cannot be extrapolated to N-benzyl-3-phenylpropanamide without direct experimental evidence.

The absence of published biological data means that the core requirements of an in-depth technical guide—including quantitative data on therapeutic targets, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time. Such a guide would necessitate robust data from in vitro and in vivo studies, which appear to be unavailable in the public domain for this specific compound.

Researchers, scientists, and drug development professionals interested in the potential of N-benzyl-3-phenylpropanamide would likely need to initiate primary research to determine its pharmacological profile. This would involve a series of screening assays against a wide range of biological targets to identify any potential therapeutic activity. Subsequent steps would include in-depth in vitro and in vivo studies to elucidate its mechanism of action, efficacy, and safety profile.

At present, any discussion of the therapeutic targets of N-benzyl-3-phenylpropanamide would be purely speculative and lack the empirical foundation required for a technical guide. The scientific community awaits future research that may shed light on the biological properties of this compound.

References

In Silico Modeling of N-benzyl-3-phenylpropanamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide and its analogs represent a class of compounds with potential therapeutic applications, suggested by their structural similarities to known modulators of neurological and sensory pathways. This technical guide provides a comprehensive overview of the in silico modeling of N-benzyl-3-phenylpropanamide receptor binding, with a primary focus on the serotonin (B10506) 5-HT2A receptor as a potential target, and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as a secondary consideration. This document outlines detailed methodologies for computational docking, summarizes potential quantitative binding data for analogous compounds, and describes relevant experimental validation protocols. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and functional consequences of N-benzyl-3-phenylpropanamide binding.

Introduction

N-benzyl-3-phenylpropanamide is a secondary amide with a structure that suggests potential interactions with various biological targets. The presence of a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone provides a scaffold for diverse molecular interactions. While direct experimental data on the receptor binding profile of N-benzyl-3-phenylpropanamide is limited, in silico modeling offers a powerful and predictive approach to identify and characterize potential protein targets. This guide explores the application of computational methods to elucidate the binding mechanisms of this compound, thereby informing rational drug design and further experimental investigation.

Potential Molecular Targets

Based on the structural features of N-benzyl-3-phenylpropanamide, two primary receptor families are considered as potential targets:

-

Serotonin 5-HT2A Receptor: The N-benzyl moiety is a key feature in a class of potent 5-HT2A receptor agonists.[1][2] Virtual docking studies of N-benzyl phenethylamine (B48288) agonists into a human 5-HT2A receptor homology model suggest that the N-benzyl group may interact with Phe339(6.51).[1]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor: The propanamide scaffold is present in some known TRPV1 antagonists.[3] Docking studies of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues with a homology model of the TM3/4 region of TRPV1 suggest a binding model involving two hydrophobic pockets.[3]

In Silico Modeling Workflow

A general workflow for the in silico modeling of N-benzyl-3-phenylpropanamide binding to a target receptor, such as the 5-HT2A receptor, is presented below.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of N-Benzyl Analogs at the Human 5-HT2A Receptor

| Compound | Ki (nM) | Reference |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 0.19 | [4] |

| (S,S)-(-)-2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1-methylethanamine | 2.5 | [4] |

| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 0.087 | [4] |

Table 2: Antagonistic Activity (Ki and IC50) of N-Benzylpropanamide Analogs at the rat TRPV1 Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (Ki, nM) | Reference |

| N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-chloro-4-(methylsulfonylamino)phenyl)propionamide (Compound 72) | 4.12 | 0.58 | [3] |

| N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-fluoro-4-(methylsulfonylamino)phenyl)propionamide (Compound 73) | 1.83 | 5.2 | [3] |

| Benzamide derivative (+/-)-2 | - | 23 (human IC50) | [5] |

| Benzamide derivative (+/-)-3 | - | 14 (human IC50) | [5] |

Experimental Protocols

In Silico Molecular Docking Protocol (5-HT2A Receptor)

This protocol outlines the steps for performing molecular docking of N-benzyl-3-phenylpropanamide into the human 5-HT2A receptor.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the human 5-HT2A receptor (e.g., PDB ID: 6WHA) from the Protein Data Bank.

-

Prepare the receptor by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

-

Define the binding site based on the location of the co-crystallized ligand or known key interacting residues (e.g., Phe339(6.51)).[1]

-

-

Ligand Preparation:

-

Generate the 3D structure of N-benzyl-3-phenylpropanamide using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL2).

-

Optimize the ligand's geometry and assign partial charges.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina.

-

Define the grid box to encompass the entire binding pocket.

-

Run the docking simulation to generate a series of binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Identify the most favorable binding pose based on the lowest binding energy and clustering analysis.

-

Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues.

-

Experimental Validation: 5-HT2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of N-benzyl-3-phenylpropanamide for the human 5-HT2A receptor.[6]

-

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]Ketanserin).

-

Non-specific binding control (e.g., Mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (N-benzyl-3-phenylpropanamide).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Experimental Validation: TRPV1 Calcium Influx Assay

This protocol describes a cell-based assay to measure the antagonistic activity of N-benzyl-3-phenylpropanamide on the TRPV1 receptor.[7]

-

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

TRPV1 agonist (e.g., Capsaicin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed the HEK293-hTRPV1 cells in the 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound (N-benzyl-3-phenylpropanamide).

-

Add the TRPV1 agonist (e.g., Capsaicin) to stimulate calcium influx.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced calcium influx at each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

-

Signaling Pathways

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[8][9]

TRPV1 Receptor Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or low pH, allows the influx of cations, primarily Ca2+ and Na+.[10][11]

Conclusion

In silico modeling provides a robust framework for investigating the receptor binding characteristics of N-benzyl-3-phenylpropanamide. Based on structural similarities to known pharmacologically active compounds, the serotonin 5-HT2A and TRPV1 receptors emerge as promising potential targets. The methodologies and data presented in this guide offer a comprehensive starting point for researchers to computationally predict and experimentally validate the molecular interactions of this compound. Such a combined approach is crucial for advancing our understanding of its potential therapeutic value and for guiding the development of novel drug candidates.

References

- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Biophysical Landscape: A Technical Guide to the Lipophilicity and Membrane Permeability of N-benzyl-3-phenylpropanamide

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to predicting its pharmacokinetic profile and ultimate therapeutic success. This technical guide delves into the core characteristics of N-benzyl-3-phenylpropanamide, a molecule of interest within medicinal chemistry, focusing on its lipophilicity and membrane permeability. While experimental data for this specific compound is not publicly available, this paper will provide a comprehensive theoretical framework, outlining its predicted properties and the established experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate N-benzyl-3-phenylpropanamide or structurally related compounds.

Physicochemical Properties: A Theoretical Overview

N-benzyl-3-phenylpropanamide is a secondary amide featuring both a benzyl (B1604629) group and a phenylpropyl group attached to the amide functionality. These structural motifs are known to significantly influence a molecule's lipophilicity, a critical determinant of its ability to cross biological membranes.

Table 1: Computed Physicochemical Properties of N-benzyl-3-phenylpropanamide

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO | PubChem[1] |

| Molecular Weight | 239.31 g/mol | PubChem[1] |

| XLogP3-AA (Calculated) | 2.9 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Guidechem[2] |

| Rotatable Bond Count | 5 | Guidechem[2] |

The calculated octanol-water partition coefficient (XLogP3-AA) of 2.9 suggests that N-benzyl-3-phenylpropanamide possesses moderate lipophilicity.[1] This value falls within the range often associated with good oral bioavailability, as it balances the need for sufficient lipid solubility to permeate membranes with adequate aqueous solubility for dissolution and distribution. The presence of the two phenyl rings contributes significantly to its lipophilic character, while the amide group provides a polar region capable of hydrogen bonding.[3]

Experimental Protocols for Determining Lipophilicity

To experimentally validate the predicted lipophilicity of N-benzyl-3-phenylpropanamide, several well-established methods can be employed. The choice of method often depends on the desired accuracy, throughput, and the specific properties of the compound.

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient (LogP) of a compound between n-octanol and water.[4]

Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation.

-

Compound Addition: A known amount of N-benzyl-3-phenylpropanamide is dissolved in one of the phases.

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Figure 1: Workflow for the shake-flask method.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC provides an indirect but high-throughput method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.

Protocol:

-

System Setup: An HPLC system with a reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water are prepared.

-

Standard Injection: A set of standard compounds with known LogP values are injected to create a calibration curve.

-

Sample Injection: N-benzyl-3-phenylpropanamide is injected, and its retention time is measured.

-

Correlation: The retention factor (k) is calculated from the retention time and correlated with the LogP values of the standards to determine the LogP of the test compound.

Experimental Protocols for Determining Membrane Permeability

Membrane permeability is a direct measure of a compound's ability to traverse a lipid bilayer and is a crucial parameter for predicting oral absorption. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.

Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.

-

Donor and Acceptor Plates: A donor plate containing N-benzyl-3-phenylpropanamide dissolved in a buffer solution is placed on top of an acceptor plate containing a fresh buffer.

-

Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the change in concentration over time.

Figure 2: Workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium, providing insights into both passive and active transport mechanisms.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent and differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: N-benzyl-3-phenylpropanamide is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure AP to BL permeability. The reverse experiment (BL to AP) is also performed to assess active efflux.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.

Figure 3: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Directions